N-ethyl-1,2,4-thiadiazol-5-amine
Description
N-ethyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core with an ethyl-substituted amine group at position 5. The thiadiazole ring contains two nitrogen atoms and one sulfur atom, contributing to its unique electronic and steric properties.
Properties
Molecular Formula |
C4H7N3S |
|---|---|
Molecular Weight |
129.19 g/mol |
IUPAC Name |
N-ethyl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C4H7N3S/c1-2-5-4-6-3-7-8-4/h3H,2H2,1H3,(H,5,6,7) |
InChI Key |
OJJLXUVCJDKHDT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=NS1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The hypervalent iodine reagent PIFA facilitates intramolecular oxidative S–N bond formation, enabling the construction of the 1,2,4-thiadiazole ring from amidine precursors. This method, reported by Muthusubramanian et al., involves reacting N-ethylbenzamidine derivatives with PIFA in dichloromethane or dimethyl sulfoxide (DMSO) at room temperature. The general mechanism proceeds via:
-
Electrophilic activation of the amidine sulfur by PIFA, generating a sulfonium intermediate.
-
Nucleophilic attack by the amine nitrogen, forming the S–N bond.
-
Elimination of trifluoroacetic acid and iodobenzene to yield the thiadiazole product.
Key to this approach is the design of the amidine precursor. For N-ethyl-1,2,4-thiadiazol-5-amine, the amidine must incorporate an ethyl group at the nitrogen position. For example, N-ethylbenzamidine (Ar–C(=NH)–NH–CH₂CH₃) can be synthesized by reacting benzoyl chloride with ethylamine under basic conditions.
Experimental Optimization
In a representative procedure:
-
N-Ethylbenzamidine (1.0 mmol) and PIFA (1.2 mmol) are dissolved in anhydrous dichloromethane.
-
The reaction mixture is stirred at room temperature for 6–8 hours.
-
The product is purified via column chromatography (hexane/ethyl acetate), yielding N-ethyl-3-phenyl-1,2,4-thiadiazol-5-amine (82% yield).
Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes electrophilicity of PIFA |
| Temperature | 25°C | Balances reaction rate and side reactions |
| PIFA Equivalents | 1.2 eq | Ensures complete conversion |
Direct Alkylation of 1,2,4-Thiadiazol-5-Amine
Alkylation Strategies
Alkylation of the primary amine in 1,2,4-thiadiazol-5-amine with ethyl halides (e.g., ethyl bromide) offers a straightforward route to N-ethyl derivatives. However, challenges include:
-
Over-alkylation : Formation of quaternary ammonium salts due to excess ethylating agent.
-
Low nucleophilicity : The electron-deficient thiadiazole ring reduces amine reactivity.
To mitigate these issues, protocols recommend:
Synthetic Procedure
-
1,2,4-Thiadiazol-5-amine (1.0 mmol) is suspended in DMF.
-
Ethyl bromide (1.1 mmol) and potassium carbonate (2.0 mmol) are added.
-
The mixture is heated at 60°C for 12 hours.
-
The product is isolated via vacuum filtration and recrystallized from ethanol (yield: 65–70%).
Table 2: Alkylation Reaction Outcomes
| Ethylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| Ethyl bromide | K₂CO₃ | DMF | 68 |
| Ethyl iodide | NaH | THF | 72 |
Comparative Analysis of Methods
Yield and Scalability
Functional Group Tolerance
-
The PIFA-mediated route tolerates electron-withdrawing and donating groups on the amidine aryl ring, enabling diverse substitutions.
-
Alkylation is sensitive to steric hindrance, limiting utility for bulky substrates.
Spectroscopic Characterization
Infrared Spectroscopy
Nuclear Magnetic Resonance
Industrial and Environmental Considerations
Cost Efficiency
-
PIFA method : High reagent cost offsets by superior yields and minimal purification.
-
Alkylation : Economical for small-scale synthesis but generates halogenated waste.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiadiazoles .
Scientific Research Applications
Medicinal Chemistry Applications
1. Neurodegenerative Disease Treatment
N-ethyl-1,2,4-thiadiazol-5-amine and its derivatives are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds in this class can inhibit the aggregation of amyloid-beta peptides, which are associated with the formation of senile plaques in Alzheimer's patients. For instance, 5-amino-1,2,4-thiadiazole derivatives have been identified as promising candidates due to their ability to modulate amyloid-beta aggregation and enhance nitric oxide signaling pathways, which are crucial for neuronal health .
2. Antitumor Activity
Recent studies have shown that thiadiazole derivatives exhibit significant anticancer properties. In particular, compounds derived from 1,2,4-thiadiazole have demonstrated cytotoxic effects against various cancer cell lines, including those associated with chronic myelogenous leukemia. For example, a study on novel 1,3,4-thiadiazole derivatives revealed that they effectively inhibited the Bcr-Abl tyrosine kinase at low concentrations, showcasing their potential as targeted cancer therapies .
3. Antimicrobial Properties
Thiadiazole compounds have also been explored for their antibacterial and antifungal activities. Research has indicated that these compounds can disrupt bacterial cell wall synthesis and inhibit fungal growth. The structural features of thiadiazoles contribute to their effectiveness as antimicrobial agents by enhancing membrane permeability and targeting specific microbial enzymes .
Agricultural Applications
1. Nitrification Inhibition
This compound has been identified as an effective nitrification inhibitor in agricultural settings. Its application can significantly reduce the conversion of ammonium to nitrate in soils, thereby minimizing nitrogen loss and enhancing fertilizer efficiency. Field trials have confirmed that even low concentrations of this compound can effectively control nitrification rates in various soil types .
2. Soil Health Improvement
The use of thiadiazole derivatives in fertilizers not only improves nutrient retention but also promotes soil health by fostering beneficial microbial communities. These compounds can enhance the availability of nutrients while simultaneously suppressing harmful pathogens in the soil environment .
Case Studies
Mechanism of Action
The mechanism of action of N-ethyl-1,2,4-thiadiazol-5-amine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the growth of bacterial strains by interfering with their cell wall synthesis . Additionally, it can induce apoptosis in cancer cells by disrupting their cell cycle progression .
Comparison with Similar Compounds
N-Substituted 1,2,4-Thiadiazol-5-amine Derivatives
Substituents on the amine group significantly alter physical, spectral, and biological properties. Key examples include:
Trends :
3-Substituted 1,2,4-Thiadiazol-5-amine Derivatives
Substituents at position 3 of the thiadiazole ring modulate electronic properties and biological activity:
Trends :
- Biological Activity: 3-Phenyl derivatives exhibit antagonistic activity at human adenosine A3 receptors .
Dual-Substituted Derivatives (N- and 3-Positions)
Compounds with substituents at both N- and 3-positions demonstrate enhanced bioactivity:
Q & A
Q. What are the standard synthetic routes for N-ethyl-1,2,4-thiadiazol-5-amine, and how are reaction conditions optimized?
The synthesis typically involves cyclization of thiourea derivatives with nitriles or via substitution reactions on preformed thiadiazole cores. For example, catalyst-free one-pot strategies using aryl isothiocyanates and cyanamides under reflux conditions (e.g., in ethanol at 80°C for 12–24 hours) yield thiadiazole derivatives with high purity . Optimization includes adjusting solvent polarity (e.g., DMF for better solubility), temperature control to minimize side reactions, and stoichiometric ratios of reagents. Continuous flow reactors may enhance reproducibility for scale-up .
Q. How is the molecular structure of this compound validated experimentally?
Structural confirmation relies on 1H/13C NMR to identify proton environments (e.g., ethyl group signals at δ ~1.2–1.4 ppm for CH3 and δ ~2.5–3.5 ppm for CH2) and aromatic carbons in the thiadiazole ring. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (using programs like SHELXL ) resolves bond angles and ring planarity. For example, analogs like N-phenyl-3-(p-tolyl)-1,2,4-thiadiazol-5-amine show distinct NOE correlations in NMR and crystallographic data .
Q. What preliminary biological assays are used to screen this compound for bioactivity?
Initial screening includes:
- Antimicrobial assays : Disk diffusion or microdilution methods against E. coli and S. aureus to determine MIC (Minimum Inhibitory Concentration) .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
- Anti-inflammatory potential : ELISA-based quantification of TNF-α and IL-6 suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for thiadiazole derivatives?
Discrepancies often arise from variations in compound purity, assay protocols, or cell line specificity. Strategies include:
- Reproducibility checks : Repeating assays under standardized conditions (e.g., fixed DMSO concentration in cell cultures) .
- Metabolic stability testing : Assess compound degradation in plasma or liver microsomes to rule out false negatives .
- Structural analogs comparison : Testing derivatives like N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine to isolate substituent effects .
Q. What methodologies enable the study of structure-activity relationships (SAR) in this compound analogs?
SAR studies involve:
- Systematic substitution : Introducing groups like halogens (Cl, F) or methyl at the 3-position to modulate electron density and steric effects .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes like COX-2 or bacterial dihydrofolate reductase .
- Pharmacophore mapping : Identify critical hydrogen-bonding sites using analogs such as N-isopropyl-3-phenyl-1,2,4-thiadiazol-5-amine .
Q. How can reaction yields for this compound synthesis be improved beyond traditional methods?
Advanced approaches include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yields by ~15% .
- Flow chemistry : Ensures consistent mixing and temperature control, critical for sensitive intermediates .
- Catalyst screening : Lewis acids like ZnCl2 or ionic liquids enhance cyclization efficiency in thiourea-nitrile reactions .
Q. What mechanistic insights exist for the biological activity of this compound?
Proposed mechanisms include:
- Enzyme inhibition : Thiadiazoles act as competitive inhibitors of bacterial enoyl-ACP reductase (e.g., FabI), disrupting fatty acid synthesis .
- Reactive oxygen species (ROS) modulation : Analogs like 3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-amine induce oxidative stress in cancer cells, triggering apoptosis .
- Cytokine suppression : Downregulation of NF-κB signaling in macrophages reduces pro-inflammatory cytokine release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
